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Compound of Interest

Compound Name: AZD4144

Cat. No.: B15614689 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on managing potential genotoxicity concerns during preclinical and

clinical studies of AZD4144, a selective and potent NLRP3 inflammasome inhibitor. The

information is presented in a question-and-answer format, including troubleshooting guides and

frequently asked questions.

Frequently Asked Questions (FAQs)
Q1: What is AZD4144 and what is its mechanism of action?

AZD4144 is an orally active small molecule that selectively inhibits the NLRP3 (NACHT, LRR

and PYD domains-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a key

component of the innate immune system that, when activated, triggers the release of pro-

inflammatory cytokines, such as IL-1β and IL-18.[2][3] AZD4144 is thought to stabilize the

inactive conformation of the NLRP3 protein, thereby preventing its activation and the

subsequent inflammatory cascade.[1] It is currently in clinical development for various

inflammatory conditions.[2]

Q2: Have there been genotoxicity concerns associated with AZD4144 or its precursors?

During the development of this chemical series, a precursor to AZD4144 (compound 17)

showed an increase in micronuclei formation in an in vivo investigative toxicity study, which is

an indicator of genotoxicity.[3] This finding was unexpected as the compound had tested

negative in a prior in vitro micronucleus assay. This highlights the potential for discordance
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between in vitro and in vivo genotoxicity results and the importance of a comprehensive testing

battery. The clinical candidate, AZD4144, is reported to have a favorable safety profile from in

vitro studies, with no reported cardiotoxicity, hepatotoxicity, or genotoxicity.[2]

Q3: What is the standard battery of tests for assessing the genotoxicity of a pharmaceutical

candidate like AZD4144?

Regulatory agencies typically require a standard battery of genotoxicity tests to

comprehensively assess the genotoxic potential of a new drug candidate. This battery is

designed to detect different types of genetic damage. The standard recommended tests are:

A test for gene mutation in bacteria: This is commonly known as the Ames test or bacterial

reverse mutation assay.

An in vitro test for chromosomal damage in mammalian cells: This can be a cytogenetic

evaluation of chromosomal aberrations or an in vitro micronucleus assay. The mouse

lymphoma TK+/- assay is also an option as it detects both gene mutations and clastogenic

effects.

An in vivo test for chromosomal damage: This is typically a micronucleus test using rodent

hematopoietic cells (from bone marrow or peripheral blood).

Troubleshooting Guides
Scenario 1: You observe a positive result in an in vitro genotoxicity assay (e.g., Ames test or in

vitro micronucleus assay) with AZD4144 or a related compound.

Possible Cause & Troubleshooting Steps:

High concentration or cytotoxicity:In vitro assays often use high concentrations of the test

compound, which may not be physiologically relevant and can lead to cytotoxicity-driven

"false positive" results.

Action: Carefully review the cytotoxicity data from the assay. Ensure that the positive result

is not solely occurring at highly cytotoxic concentrations. Consider repeating the assay

with a narrower, less cytotoxic concentration range.
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Off-target pharmacology: The compound may be interacting with cellular components other

than DNA to indirectly cause genetic damage.

Action: Investigate potential off-target activities of the compound. For example, does it

inhibit topoisomerases or interfere with microtubule formation? Specific follow-up assays

can be conducted to explore these mechanisms.

Metabolic activation: Some compounds become genotoxic only after being metabolized. The

S9 metabolic activation system used in in vitro assays may produce different metabolites

than what is seen in vivo.

Action: Analyze the metabolite profile of the compound in the presence of the S9 mix and

compare it to the in vivo metabolite profile. This can help determine if the in vitro finding is

relevant to the in vivo situation.

Scenario 2: You have conflicting results between in vitro and in vivo genotoxicity studies (e.g.,

positive in vitro micronucleus test, but negative in vivo micronucleus test).

Possible Cause & Troubleshooting Steps:

Pharmacokinetics and bioavailability: The compound may not reach the target tissue (e.g.,

bone marrow) in sufficient concentrations in vivo to cause genotoxicity.

Action: Review the pharmacokinetic data. Was the exposure in the in vivo study high

enough to be considered a valid test? Measurement of the compound's concentration in

the plasma and potentially the target tissue is crucial.

Rapid detoxification: The body may have efficient detoxification pathways that are not

present in the in vitro system.

Action: Investigate the metabolic fate of the compound in vivo. Are there major

detoxification pathways that would mitigate the genotoxic potential?

"False positive" in vitro result: As mentioned, in vitro mammalian cell assays have a known

tendency to produce positive results that are not predictive of in vivo genotoxicity or

carcinogenicity.
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Action: Adopt a "weight of evidence" approach. If the Ames test is negative and there is a

clear rationale for the lack of in vivo activity (e.g., poor bioavailability, rapid detoxification),

the in vitro positive result may be considered less relevant for human risk assessment.

Further mechanistic studies can strengthen this conclusion.

Data Presentation
Table 1: Representative Data from a Standard Genotoxicity Testing Battery for a Hypothetical

NLRP3 Inhibitor

Assay
Test
System

Metabolic
Activation

Concentrati
on/Dose
Range

Result
Interpretati
on

Bacterial

Reverse

Mutation

Assay (Ames

Test)

S.

typhimurium

(TA98,

TA100,

TA1535,

TA1537) & E.

coli (WP2

uvrA)

With and

without S9

0.1 - 5000 µ

g/plate
Negative

Non-

mutagenic in

bacteria

In Vitro

Micronucleus

Test

Human

Peripheral

Blood

Lymphocytes

With and

without S9
1 - 100 µM

Positive (at

≥50 µM

without S9)

Clastogenic/a

neugenic

potential in

vitro

In Vivo

Micronucleus

Test

C57BL/6

Mice (Bone

Marrow)

N/A
10, 30, 100

mg/kg
Negative

No evidence

of

chromosomal

damage in

vivo at tested

doses

Note: The data presented in this table is for illustrative purposes only and does not represent

actual results for AZD4144, as specific quantitative preclinical toxicology data for AZD4144 is

not publicly available.
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Experimental Protocols
1. Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To detect gene mutations (point mutations and frameshift mutations) in bacteria.

Methodology:

Several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing

mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are

used.

The bacterial strains are exposed to various concentrations of the test compound, both

with and without a metabolic activation system (S9 fraction from rat liver).

The mixture is plated on a minimal agar medium lacking the specific amino acid.

Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to

synthesize the amino acid will grow and form colonies.

The number of revertant colonies is counted and compared to the negative control. A

significant, dose-dependent increase in revertant colonies indicates a positive result.

2. In Vitro Micronucleus Test

Purpose: To detect chromosomal damage (clastogenicity) or whole chromosome loss

(aneugenicity).

Methodology:

Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are

cultured and exposed to the test compound at several concentrations, with and without

metabolic activation (S9).

A cytokinesis blocker (e.g., cytochalasin B) is added to allow for the identification of cells

that have completed one cell division.

After an appropriate incubation period, the cells are harvested, fixed, and stained.
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The frequency of micronuclei (small, membrane-bound DNA fragments or whole

chromosomes that lag behind during cell division) is scored in binucleated cells.

A significant, dose-dependent increase in the frequency of micronucleated cells compared

to the negative control indicates a positive result.

3. In Vivo Micronucleus Test

Purpose: To assess the potential of a compound to induce chromosomal damage in a living

animal.

Methodology:

Rodents (typically mice or rats) are administered the test compound, usually via the

clinical route of administration, at three or more dose levels.

At appropriate time points after dosing, bone marrow is extracted (usually from the femur)

or peripheral blood is collected.

The tissue is processed to create slides, which are then stained to differentiate between

polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic

erythrocytes (NCEs; mature red blood cells).

The frequency of micronucleated PCEs is determined by microscopic analysis.

A significant, dose-dependent increase in the frequency of micronucleated PCEs in the

treated groups compared to the vehicle control group indicates a positive result. The ratio

of PCEs to NCEs is also monitored as an indicator of bone marrow toxicity.
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Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of AZD4144.
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Caption: A typical workflow for genotoxicity assessment of a new drug candidate.
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Caption: A decision-making diagram for troubleshooting unexpected positive genotoxicity

results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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